Hemopressin is classified as a bioactive peptide and is categorized under endogenous peptides due to its natural occurrence in mammalian tissues. It is specifically derived from the alpha1-chain of hemoglobin (amino acids 95-103) and is part of a broader class of peptides that includes longer fragments such as RVD-hemopressin .
The synthesis of hemopressin can be achieved through both biological extraction and chemical synthesis. The original isolation method involved hot acid extraction from rat brain tissue, which utilized a substrate-capture assay to identify the peptide .
Technical Details:
Hemopressin has a linear structure comprising nine amino acids: Proline, Valine, Asparagine, Phenylalanine, Lysine, Phenylalanine, Leucine, Serine, and Histidine (PVNFKFLSH).
Hemopressin acts primarily as an allosteric modulator at cannabinoid receptors rather than a direct agonist or antagonist. This modulation affects the binding affinity of other cannabinoids and influences physiological responses such as analgesia and hypotension .
Research indicates that fragments of hemopressin can activate G-proteins weakly in brain membrane homogenates, suggesting a nuanced role in endocannabinoid signaling rather than straightforward receptor activation .
Hemopressin has potential applications in pharmacology due to its ability to modulate pain pathways without engaging traditional opioid receptors. This characteristic makes it a candidate for developing new analgesic medications that could mitigate pain while reducing the risk of addiction associated with opioid use .
Additionally, ongoing research explores its use in treating conditions related to cannabinoid signaling dysregulation, such as epilepsy and other neurological disorders .
PVNFKFLSH (hemopressin) represents a paradigm-shifting bioactive peptide with profound implications for neuropharmacology. Derived from the proteolytic processing of hemoglobin α-chains, this nonapeptide challenges traditional distinctions between structural proteins and signaling molecules. Its discovery revealed novel signaling pathways and expanded our understanding of endogenous cannabinoid systems, establishing hemoglobin-derived peptides as key players in physiological regulation beyond their oxygen-carrying functions [1] [8].
Hemopressin was first identified in 2003 through an innovative substrate-capture assay methodology applied to rat brain homogenates. Researchers utilized catalytically inactive mutants of endopeptidase 24.15 (thimet oligopeptidase) to trap endogenous peptides, followed by reversed-phase HPLC purification and nano-ESI-MS/MS sequencing [1]. This approach specifically enriched peptide substrates from complex tissue extracts, leading to the isolation of a previously unknown nonapeptide with the sequence PVNFKFLSH.
Bioinformatic analysis revealed this peptide corresponds to residues 95-103 (position number: 95-103) of the hemoglobin α1-chain, establishing hemoglobin proteolysis as its biosynthetic origin [1]. Initial functional characterization demonstrated that intravenous administration of synthetic PVNFKFLSH (0.1-3.0 mg/kg) in anesthetized rats produced dose-dependent hypotension, reducing mean arterial pressure by 15-30% without significantly affecting heart rate [1]. This cardiovascular activity inspired the name "hemopressin" – combining hemoglobin-derived and blood pressure-pressing effects. Subsequent research revealed additional physiological functions, including potent antinociception in carrageenan-induced inflammatory pain models at doses of 10 µg/paw, an effect not blocked by opioid receptor antagonists [1] [5]. The peptide was also found to undergo enzymatic degradation by several metallopeptidases, including endopeptidase 24.15, neurolysin (endopeptidase 24.16), and angiotensin-converting enzyme, establishing its metabolic pathways [1].
PVNFKFLSH exhibits a complex tissue-specific distribution pattern extending beyond its erythrocytic origins. Advanced mass spectrometry techniques have quantified hemopressin and related peptides across mammalian tissues:
Table 1: Tissue Distribution of Hemopressin Peptides in Rodents [2] [6] [10]
| Tissue | Pepcan-12 (RVD-Hpα) | Pepcan-23 | Hemopressin (PVNFKFLSH) |
|---|---|---|---|
| Brain | 4 pmol/g tissue | 15 pmol/g | Detected in hot acid extracts |
| Spleen | 100 pmol/g | 60 pmol/g | Not quantified |
| Liver | 50 pmol/g | 50 pmol/g | Not quantified |
| Adrenals | 60 pmol/g | Not detected | Not quantified |
| Kidneys | 10 pmol/g | 15 pmol/g | Not quantified |
| Plasma (Human) | 1-5 nM | Not measured | Not detected |
This distribution profile reveals several key findings: First, the longer Pepcan peptides (RVD-Hpα/Pepcan-12 and Pepcan-23) are consistently detected across tissues using gentle extraction methods, while the nonapeptide PVNFKFLSH appears predominantly in hot acid extracts, suggesting potential methodological influences on detection [6] [10]. Second, the spleen contains the highest concentrations of Pepcan-12, indicating potential immunomodulatory functions. Third, the presence of these peptides in adrenal glands suggests possible neuroendocrine roles [2].
Within the central nervous system, PVNFKFLSH precursor expression (hemoglobin α-chain mRNA and protein) has been identified in dopaminergic neurons of the substantia nigra, GABAergic neurons in the striatum, and cortical pyramidal neurons, challenging the historical view that hemoglobin is exclusively erythroid [8] [9]. Immunohistochemical studies further localized hemoglobin-derived peptides to synaptic vesicles and noradrenergic neurons, suggesting regulated secretion potential [2] [8]. Importantly, the peptide profile in brain tissue differs significantly from blood, supporting endogenous CNS production rather than vascular contamination [8].
The hemoglobin-derived peptide signaling system exhibits remarkable phylogenetic conservation across vertebrate lineages, indicating fundamental physiological importance:
Table 2: Evolutionary Conservation of Hemopressin Sequence and Function [1] [9]
| Species | Hemoglobin α-Chain Sequence (Residues 90-103) | Conservation Status | Functional Evidence |
|---|---|---|---|
| Rattus norvegicus (Rat) | RVDPVNFKFLSH | Prototype | Hypotension, CB1 inverse agonism |
| Homo sapiens (Human) | RVDPVNFKLLSH | Leu102 substitution | CB1 modulation |
| Mus musculus (Mouse) | RVDPVNFKLLSH | Leu102 substitution | Antinociception, feeding regulation |
| Sus scrofa (Pig) | RVDPVNFKLLSH | Leu102 substitution | Not tested |
| Gallus gallus (Chicken) | RVDPVNFKLLSH | Leu102 substitution | Not tested |
| Capra hircus (Goat) | RVDPVNFKFLSH | Full conservation | Not tested |
Sequence alignment reveals that the core NFK(F/L) motif remains invariant across all examined species, suggesting critical functional importance [1] [9]. The C-terminal variation at position 102 (phenylalanine vs. leucine) shows phylogenetic patterns, with rodents like rats and goats retaining phenylalanine (F), while primates, birds, and other mammals exhibit leucine (L) substitution. Despite this variation, functional studies indicate preserved cannabinoid receptor interactions across species [1] [6].
The biosynthetic mechanism through proteasome-mediated hemoglobin degradation appears evolutionarily ancient, predating the emergence of major histocompatibility complex (MHC)-based antigen presentation systems [4]. This deep phylogenetic origin supports the physiological significance of hemoglobin-derived peptides as signaling molecules rather than mere metabolic byproducts. Functional conservation is evidenced by consistent cannabinoid receptor modulation across species, with rat hemopressin (PVNFKFLSH) acting as a CB1 inverse agonist, while its extended forms (Pepcans) exhibit allosteric modulation conserved in human receptors [3] [6] [10]. Additionally, the antinociceptive effects first observed in rats have been replicated in mouse inflammatory pain models, demonstrating conserved physiological roles [1] [5].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0